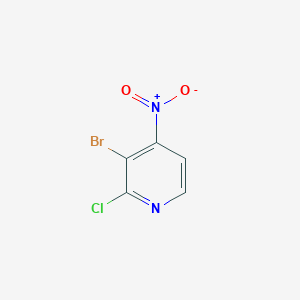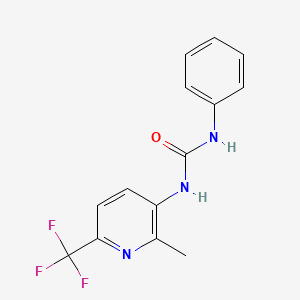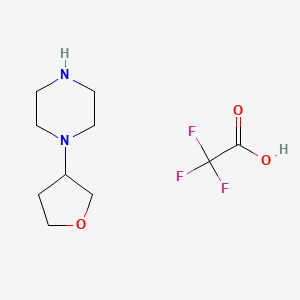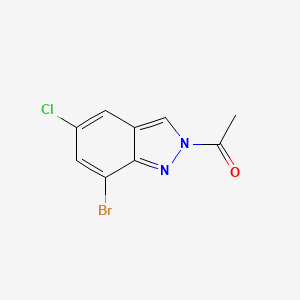![molecular formula C10H7F3N2O2 B1405686 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 1427460-89-6](/img/structure/B1405686.png)
2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Delayed Luminescence and Organic Light-Emitting Diodes (OLEDs)
2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole derivatives have been studied for their properties related to delayed luminescence. These compounds exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in OLEDs. The 2-alkyl-5-phenyl-1,3,4-oxadiazoles are less explored compared to their 2,5-diphenyl analogues. The compounds display blue-shifted fluorescence, while maintaining similar singlet-triplet energy separation values, contributing to efficient OLED performance. The compounds demonstrate reverse intersystem crossing (RISC) rates, which are crucial for their luminescent properties, and have been used as emitters in OLEDs with notable external quantum efficiency (EQE) values, showcasing their potential in display and lighting technologies (Cooper et al., 2022).
Spectral and Density Functional Studies
The absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, including the trifluoromethyl variant, have been subject to extensive study. These studies involve both experimental approaches and time-dependent density functional theory (TDDFT) methods. The presence of conjugate acid forms in acidic media causes substantial shifts in the spectra, indicating the potential use of these compounds in various sensing and imaging applications. The impact of substituents on the electronic properties and subsequent photophysical behavior of these compounds has been a focus, offering insights into their versatile applications in photonic and electronic devices (Gaenko et al., 2006).
Larvicidal Activity
Certain 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds have been synthesized and evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. The introduction of specific groups in the phenyl ring of oxadiazole derivatives has been linked to enhanced larvicidal properties, indicating the potential of these compounds in vector control and public health initiatives (Santhanalakshmi et al., 2022).
Antifungal and Molecular Docking Studies
1,3,4-Oxadiazole derivatives have also been explored for their antifungal properties. Certain derivatives have shown promising antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus species. Molecular docking studies have further supported these findings, indicating the potential of these compounds in developing new antifungal agents. The specificity of these compounds towards certain fungal enzymes highlights their therapeutic potential in addressing fungal infections (Nimbalkar et al., 2016).
Eigenschaften
IUPAC Name |
2-methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-6-14-15-9(16-6)7-4-2-3-5-8(7)17-10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISOAJJNGSWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)


![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)


![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)

